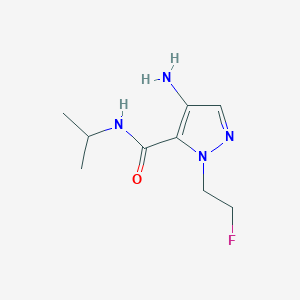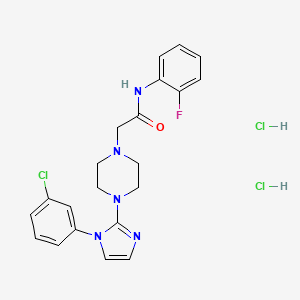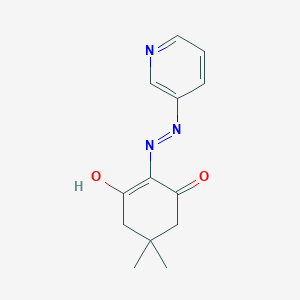
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine, commonly known as 2FMA, is a synthetic amphetamine-like substance that has gained popularity among researchers due to its potential use in scientific research. It belongs to the class of phenethylamines, which are known for their stimulant properties.
Mécanisme D'action
The mechanism of action of 2FMA is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a critical role in regulating mood, attention, and motivation. By increasing the levels of these neurotransmitters, 2FMA may improve cognitive function and enhance alertness and focus.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2FMA include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can provide energy to the body. Additionally, 2FMA can cause a decrease in appetite and an increase in wakefulness and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2FMA in lab experiments is its potential as a cognitive enhancer. It may improve focus, attention, and memory, which can be beneficial in research settings. Additionally, 2FMA has a relatively long half-life, which means that its effects can last for several hours. However, one limitation of using 2FMA is its potential for abuse. It is a controlled substance in many countries, and its use should be closely monitored.
Orientations Futures
There are several future directions for research on 2FMA. One area of interest is its potential as a treatment for ADHD and narcolepsy. Additionally, researchers may investigate the long-term effects of 2FMA use on the brain and body. Another area of interest is the development of new synthetic compounds that have similar effects to 2FMA but with fewer side effects and a lower potential for abuse.
Conclusion:
In conclusion, 2FMA is a synthetic amphetamine-like substance that has potential use in scientific research. Its mechanism of action involves increasing the levels of dopamine, norepinephrine, and serotonin in the brain, which may improve cognitive function and enhance alertness and focus. While there are advantages to using 2FMA in lab experiments, its potential for abuse should be closely monitored. Future research may investigate its potential as a treatment for ADHD and narcolepsy and the development of new synthetic compounds with similar effects.
Méthodes De Synthèse
The synthesis of 2FMA involves the reaction of 2-fluoropyridine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to obtain (2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine.
Applications De Recherche Scientifique
2FMA has been used in scientific research to investigate its potential as a stimulant and cognitive enhancer. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 2FMA has been used to study its effects on the central nervous system, including its interaction with neurotransmitters such as dopamine, norepinephrine, and serotonin.
Propriétés
IUPAC Name |
(2S)-2-(2-fluoropyridin-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBKRMFNYBAAL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)



![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)

![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)


![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)
